molecular formula C6H7NO3 B11504181 3-(Aminomethyl)furan-2-carboxylic acid

3-(Aminomethyl)furan-2-carboxylic acid

Cat. No.: B11504181
M. Wt: 141.12 g/mol
InChI Key: BJDBDPLJQFTEKJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with an aminomethyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as tetrahydrofuran-2-carboxylic acid and its esters .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that compounds containing furan and amino groups, such as 3-(aminomethyl)furan-2-carboxylic acid, exhibit various biological activities. These include potential roles in anti-tuberculosis treatments and anti-inflammatory applications. Its structure allows for interactions with biomolecules, making it a candidate for further pharmacological studies .

Antituberculosis Activity
Recent studies have demonstrated that derivatives of furan-based compounds show promising activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis reveals that modifications to the furan ring can enhance efficacy against tuberculosis . For instance, substituents at specific positions on the furan ring significantly affect the compound's therapeutic index.

Materials Science Applications

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various amides and esters containing furan rings. These derivatives are valuable in developing new materials with unique properties for applications in coatings, adhesives, and polymers . The mild synthetic conditions required for these reactions make them suitable for large-scale production.

Bio-derived Materials
The compound's derivatives have been explored as bio-based alternatives to traditional petrochemical products. For example, furan-based dimethacrylates synthesized from this compound can replace bisphenol A in resin formulations, contributing to more sustainable material options .

Case Studies

Study Focus Findings
Study on Antituberculosis Activity Evaluated the efficacy of furan derivativesIdentified structure-activity relationships; certain derivatives showed significant activity against M. tuberculosis with MIC values as low as 0.0125 μg/mL.
Synthesis of Furan Derivatives Developed methods for creating amides and estersAchieved high yields using microwave-assisted synthesis; demonstrated potential applications in material science.
Bio-derived Resins Investigated sustainable alternativesFuran-based dimethacrylates were successfully synthesized and characterized; showed promise as eco-friendly substitutes in commercial applications.

Biological Activity

3-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a furan-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H9NO3
  • IUPAC Name : this compound
  • Molecular Weight : 155.15 g/mol

The structure features a furan ring with an amino group and a carboxylic acid, which may contribute to its biological interactions.

Antimicrobial Properties

Research indicates that AMFCA exhibits significant antimicrobial activity. In a study evaluating various furan derivatives, AMFCA demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were recorded, showcasing AMFCA's potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus32
Escherichia coli64

These findings suggest that AMFCA could be a candidate for further development in treating infections caused by resistant bacterial strains .

The mechanism by which AMFCA exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the amino group allows for potential hydrogen bonding with target biomolecules, enhancing its binding affinity and efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial efficacy of various furan derivatives, including AMFCA. The results indicated that compounds with amino substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-amino counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
  • Biocatalysis Research :
    Recent research explored the biocatalytic potential of AMFCA in synthesizing other biologically active compounds. Enzymatic reactions involving AMFCA were shown to produce higher yields of desired products when using specific biocatalysts, indicating its utility in synthetic biology applications .
  • Inhibition Studies :
    Inhibition assays demonstrated that high concentrations of AMFCA could downregulate virulence factors in pathogenic bacteria, suggesting a dual role as both an antimicrobial agent and a modulator of bacterial pathogenicity. This was evidenced by decreased secretion of virulence factors in treated cultures .

Properties

IUPAC Name

3-(aminomethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDBDPLJQFTEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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